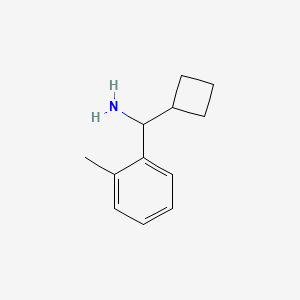
Cyclobutyl(o-tolyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(o-tolyl)methanamine is an organic compound that features a cyclobutyl group attached to a methanamine moiety, with an o-tolyl substituent This compound is of interest due to its unique structural properties, which include a four-membered cyclobutane ring and an aromatic o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl(o-tolyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethylamine with o-tolyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of carbon-carbon bonds between cyclobutyl boronic acids and o-tolyl halides, producing the target compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(o-tolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The aromatic o-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).
Major Products:
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Cyclobutyl(o-tolyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Cyclobutyl(o-tolyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl group provides conformational rigidity, which can enhance binding affinity and selectivity. The o-tolyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Cyclobutylmethanamine: Lacks the aromatic o-tolyl group, resulting in different chemical and biological properties.
o-Tolylmethanamine: Lacks the cyclobutyl group, affecting its conformational rigidity and binding interactions.
Cyclobutyl(o-tolyl)methanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications
Uniqueness: Cyclobutyl(o-tolyl)methanamine is unique due to the combination of its cyclobutyl and o-tolyl groups, which confer distinct structural and functional properties. This combination enhances its potential for use in various scientific and industrial applications.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
cyclobutyl-(2-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10,12H,4,6-7,13H2,1H3 |
InChI Key |
BHQDGIHEQMHKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















